

Physical and chemical properties of Heliotrine N-oxide

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Compound of Interest

Compound Name: *Heliotrine N-oxide*

Cat. No.: *B129442*

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An In-depth Technical Guide to the Physical and Chemical Properties of **Heliotrine N-oxide**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and biological activities of **Heliotrine N-oxide**, a pyrrolizidine alkaloid N-oxide.

Core Physical and Chemical Properties

Heliotrine N-oxide is the N-oxide derivative of heliotrine, a pyrrolizidine alkaloid (PA) found in various plant species, particularly those belonging to the *Heliotropium* genus.^{[1][2]} As with other PA N-oxides, it is generally considered less toxic than its tertiary amine counterpart, heliotrine.^{[3][4]} However, it can be converted back to the toxic parent alkaloid in the body, posing a significant health risk.^[5]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of **Heliotrine N-oxide**.

Property	Value	Source(s)
CAS Number	6209-65-0	[2][6][7][8]
Molecular Formula	C ₁₆ H ₂₇ NO ₆	[1][6][7][8][9][10][11]
Molecular Weight	329.39 g/mol	[6][7][8][10][11]
Appearance	Colorless to pale yellow solid or liquid	[1]
Melting Point	167 °C	[2]
Solubility	Generally soluble in organic solvents	[1]
Storage Temperature	-20°C	[6][8][11]
Stability	≥ 2 years at -20°C	[6]
Purity (as a reference standard)	>98% (HPLC) or ≥95.0% (HPLC)	[6][8]

Experimental Protocols

Detailed methodologies for the isolation, synthesis, and characterization of **Heliotrine N-oxide** are crucial for research and development.

Isolation from Natural Sources

Heliotrine N-oxide is naturally present in plants of the *Heliotropium* genus.[2] The general procedure for its extraction and isolation from plant material involves the following steps:

- **Extraction:** The dried and powdered plant material (e.g., aerial parts) is subjected to extraction with a suitable solvent, typically methanol.
- **Acid-Base Extraction:** The crude extract is acidified to convert the alkaloids into their salt forms, which are water-soluble. The aqueous solution is then washed with a non-polar solvent to remove fats and other non-alkaloidal compounds. Subsequently, the aqueous layer is made basic to regenerate the free alkaloids, which are then extracted with a polar organic solvent like chloroform.

- **Separation and Purification:** The resulting crude alkaloid mixture is separated using chromatographic techniques. Column chromatography with silica gel is a common method, followed by preparative thin-layer chromatography (PTLC) for further purification.
- **Reduction of N-oxides (for total PA analysis):** For a comprehensive analysis of all pyrrolizidine alkaloids, including both the tertiary amine and N-oxide forms, a reduction step is often employed. This is typically achieved by treating the extract with zinc dust in an acidic solution, which converts the N-oxides to their corresponding tertiary amines.^[12]

Chemical Synthesis

The synthesis of **Heliotrine N-oxide** is generally achieved through the N-oxidation of its parent alkaloid, heliotrine. A common method for this transformation is as follows:

- **Dissolution:** Dissolve the parent pyrrolizidine alkaloid, heliotrine, in a suitable solvent such as methanol or chloroform.
- **Oxidation:** Add an oxidizing agent, most commonly meta-chloroperoxybenzoic acid (m-CPBA), to the solution at a controlled temperature, often at 0°C to start, followed by stirring at room temperature.
- **Monitoring:** The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up and Purification:** Upon completion, the reaction mixture is worked up to remove the excess oxidizing agent and byproducts. The resulting **Heliotrine N-oxide** is then purified using column chromatography.

Characterization and Analysis

The structure and purity of **Heliotrine N-oxide** are confirmed using various analytical techniques:

- **High-Performance Liquid Chromatography (HPLC):** Used to determine the purity of the compound.^{[6][8]}
- **Mass Spectrometry (MS):** Electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight and fragmentation patterns. For **Heliotrine N-oxide**, the

protonated molecule $[M+H]^+$ would be observed at m/z 330.1911.[9]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H -NMR and ^{13}C -NMR are essential for elucidating the detailed chemical structure of the molecule.[13] Specific chemical shifts in the NMR spectra can confirm the presence of the N-oxide functional group.[13]

Biological Activity and Signaling Pathways

Pyrrolizidine alkaloids (PAs) and their N-oxides are of significant interest due to their toxicity.[4] The 1,2-unsaturated necine base is a key structural feature responsible for the toxic effects of these compounds.[14][15]

Mechanism of Toxicity

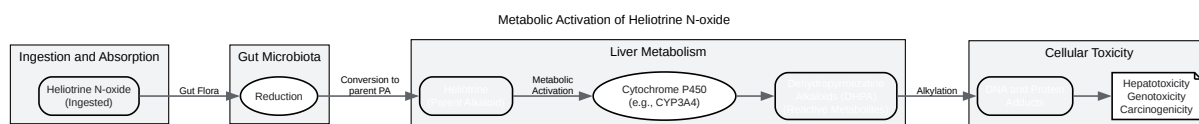
While PA N-oxides like **Heliotrine N-oxide** are less toxic than their parent PAs, they can be reduced back to the parent PA, heliotrine, by gut microflora.[5] The toxicity of heliotrine is mediated by its metabolic activation in the liver, primarily by cytochrome P450 enzymes.[3][16] This process converts the PA into highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs).[5][16] These DHPAs are strong electrophiles that can form covalent adducts with cellular macromolecules such as DNA and proteins.[6][16] The formation of these adducts is believed to be the primary cause of the observed hepatotoxicity, genotoxicity, and carcinogenicity.[3][16]

Heliotrine has been shown to inhibit the synthesis of DNA and, to a lesser extent, RNA in human liver cells.[17][18] It is proposed that it acts within the major groove of the DNA helix, thereby inhibiting DNA polymerase.[17][18]

Some studies have also investigated the potential antitumor activities of semisynthetic pyrrolizidine alkaloid N-oxides.[19] Additionally, related compounds like indicine N-oxide have been shown to exhibit cytotoxic activity by inhibiting the assembly of microtubules and binding to the minor groove of DNA.[20]

Mandatory Visualizations

Signaling Pathway

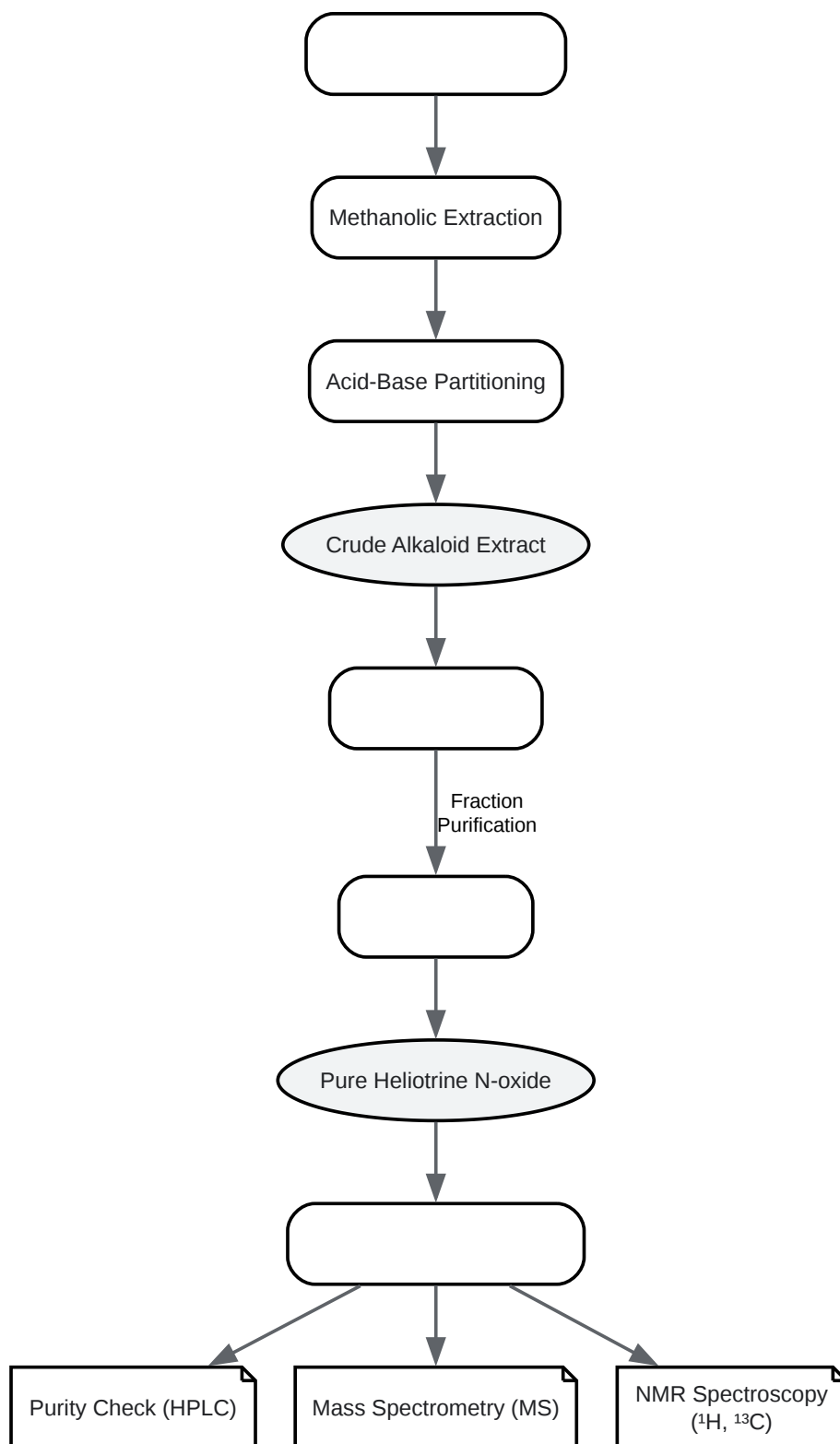


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Caption: Metabolic activation pathway of **Heliotrine N-oxide** leading to cellular toxicity.

Experimental Workflow

Isolation and Characterization Workflow

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Caption: General experimental workflow for the isolation and characterization of **Heliotrine N-oxide**.

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